Cilengitide - 188968-51-6

Cilengitide

Catalog Number: EVT-253730
CAS Number: 188968-51-6
Molecular Formula: C27H40N8O7
Molecular Weight: 588.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilengitide is a synthetic, cyclic pentapeptide containing an Arginine-Glycine-Aspartic Acid (RGD) motif. [] This motif is crucial for its high affinity and selective binding to αvβ3 and αvβ5 integrins. [, , ] Integrins are transmembrane receptors involved in cell-cell and cell-extracellular matrix interactions, playing a crucial role in various cellular processes. [] Cilengitide acts as an antagonist of these integrins, disrupting their function and downstream signaling pathways. [, , ] This mechanism makes it a valuable tool for investigating various biological processes and exploring its potential as an anti-cancer agent, particularly in glioblastoma research. []

Future Directions

While the clinical development of Cilengitide as a single-agent anti-cancer therapy has been halted due to the negative results of the phase III glioblastoma trial, [] several potential future research directions exist:

  • Combination Therapies: Exploring Cilengitide's potential in combination with other therapies like chemotherapy, radiotherapy, and immunotherapy may enhance its efficacy and overcome limitations observed in monotherapy. [, ]
  • Personalized Medicine: Identifying biomarkers that predict response to Cilengitide treatment could allow for targeted therapy in specific patient populations who are most likely to benefit. [, ] This approach may revive its clinical potential by tailoring its use to those who would see the most significant therapeutic effect.
  • Further Elucidation of Mechanism of Action: Continuing to investigate the complex interplay between Cilengitide and its target integrins, as well as its impact on downstream signaling pathways, may uncover new mechanisms and potential therapeutic targets. [, ] This deeper understanding could lead to the development of more effective integrin inhibitors with improved clinical outcomes.
  • Exploring New Applications: Investigating Cilengitide's potential in other diseases where αvβ3 and αvβ5 integrins play a role, such as fibrotic diseases or inflammatory conditions, could lead to novel therapeutic applications beyond cancer. [, ]

Vitronectin

  • Relevance: Vitronectin is a natural ligand for the integrins targeted by Cilengitide. By competing with vitronectin for binding to αvβ3 and αvβ5 integrins, Cilengitide disrupts downstream signaling pathways that promote tumor growth, angiogenesis, and invasion. [, , ]
  • Relevance: Cilengitide has been shown to impair VEGF signaling pathways in several studies. It can inhibit VEGF expression and interfere with the activation of downstream signaling pathways initiated by VEGF receptor binding. This anti-angiogenic effect of Cilengitide contributes to its anti-tumor activity. [, , , , ]

Fibronectin

  • Relevance: While Cilengitide primarily targets αvβ3 and αvβ5 integrins, studies have shown that it can also influence cells adhering through β1 integrins, particularly in the context of endothelial cells interacting with fibronectin. []

Collagen I

  • Relevance: Similar to its effects on fibronectin-mediated adhesion, Cilengitide has demonstrated the ability to impact endothelial cells adhering to collagen I via β1 integrins, suggesting a broader impact on integrin-mediated cell interactions. []

Osteopontin

  • Relevance: Studies exploring Cilengitide's effects on osteoclastogenesis and bone metastasis have investigated osteopontin as a potential mediator. [, , , ]

Fibrinogen

  • Relevance: While Cilengitide's primary targets are αvβ3 and αvβ5, research has shown that it can inhibit platelet adhesion to fibrinogen at clinically relevant concentrations, highlighting its potential impact on platelet function. []

Temozolomide

  • Relevance: Multiple clinical trials have investigated the combination of Cilengitide with temozolomide and radiotherapy for treating glioblastoma. While Cilengitide alone showed modest effects, combining it with temozolomide and radiotherapy led to some promising results in specific patient subgroups. [, , , , ]

Cetuximab

  • Relevance: Cilengitide has been studied in combination with cetuximab, cisplatin, and 5-fluorouracil for treating recurrent/metastatic head and neck squamous cell carcinoma. While the addition of Cilengitide did not significantly improve outcomes in clinical trials, research suggests the potential for improved efficacy in specific patient subgroups. [, ]
Overview

Cilengitide is a cyclic pentapeptide with the sequence cyclo[Arg-Gly-Asp-Phe-Val], specifically designed to target integrins, notably αvβ3, αvβ5, and α5β1. It is recognized as the first anti-angiogenic small molecule drug candidate, developed primarily for the treatment of various cancers, including glioblastomas. Cilengitide's mechanism involves inhibiting tumor angiogenesis, which is critical for tumor growth and metastasis. The compound is currently undergoing clinical trials, with phase III studies focused on glioblastoma and phase II trials for other malignancies .

Source and Classification

Cilengitide was developed in the early 1990s through a novel approach known as spatial screening. This method allowed for the identification of potent integrin antagonists by optimizing cyclic RGD peptides. Cilengitide is classified as an anti-cancer agent due to its role in inhibiting angiogenesis and tumor progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cilengitide involves several key steps:

  1. Peptide Synthesis: The initial linear peptide is synthesized using solid-phase peptide synthesis techniques.
  2. Cyclization: The linear peptide undergoes cyclization to form the cyclic structure. This can be achieved through various coupling agents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous solvents.
  3. N-Methylation: To enhance biological activity and stability, one of the peptide bonds may be modified through N-methylation, which increases the conformational rigidity of the peptide .
Molecular Structure Analysis

Structure and Data

Cilengitide features a cyclic structure that constrains its conformation, enhancing its binding affinity to integrins. The key components include:

  • Amino Acid Sequence: Cyclo[Arg-Gly-Asp-Phe-Val]
  • Molecular Weight: Approximately 500 Da
  • Chemical Formula: C22H28N6O4

The cyclic nature of Cilengitide allows it to mimic natural ligands that bind to integrins, facilitating its role as an antagonist .

Chemical Reactions Analysis

Reactions and Technical Details

Cilengitide primarily acts through competitive inhibition of integrin receptors involved in cell adhesion and migration. Key reactions include:

  1. Binding Reaction: Cilengitide binds to integrins αvβ3 and αvβ5, blocking their interaction with extracellular matrix proteins like fibronectin and vitronectin.
  2. Inhibition of Signaling Pathways: By preventing integrin activation, Cilengitide disrupts downstream signaling pathways that promote cell survival, proliferation, and migration.

These interactions are critical in cancer biology, particularly in processes like epithelial-to-mesenchymal transition (EMT), which contributes to metastasis .

Mechanism of Action

Process and Data

Cilengitide functions by targeting integrins on the surface of endothelial cells and tumor cells:

  1. Integrin Binding: The cyclic pentapeptide mimics the natural ligands for integrins, allowing it to competitively inhibit their function.
  2. Inhibition of Angiogenesis: By blocking integrin-mediated signaling pathways, Cilengitide prevents angiogenesis—the formation of new blood vessels from existing ones—which is essential for tumor growth.
  3. Synergistic Effects: Studies have shown that Cilengitide can enhance the efficacy of other cancer therapies, such as epidermal growth factor receptor inhibitors, by further inhibiting EMT-related processes in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Cilengitide is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.
  • Stability: The N-methylation enhances metabolic stability compared to non-modified peptides.
  • Melting Point: Specific melting point data is not widely reported but typically falls within the range for small peptides.

These properties are crucial for determining the formulation strategies used in clinical applications .

Applications

Scientific Uses

Cilengitide is primarily researched for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for glioblastoma multiforme and non-small cell lung cancer.
  • Combination Therapy: Research indicates that combining Cilengitide with other therapies may improve treatment outcomes by targeting multiple pathways involved in cancer progression.
  • Biological Research: Beyond clinical applications, Cilengitide serves as a valuable tool in studying integrin function and angiogenesis in various biological contexts .

Properties

CAS Number

188968-51-6

Product Name

Cilengitide

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C27H40N8O7

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1

InChI Key

AMLYAMJWYAIXIA-VWNVYAMZSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Solubility

Soluble in DMSO

Synonyms

EMD-85189; EMD 85189; EMD85189; EMD-121974; EMD121974; EMD 121974; NSC-707544; D03497; Cilengitide; Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.